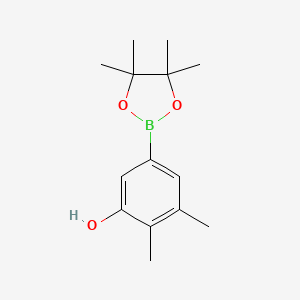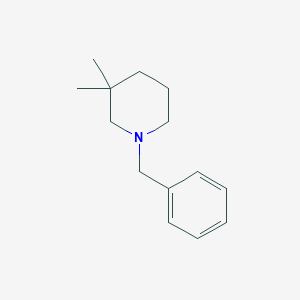
3,3-Dimethyl-1-(phenylmethyl)piperidine
Descripción general
Descripción
3,3-Dimethyl-1-(phenylmethyl)piperidine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Opioid Receptor Antagonism
The compound 3,3-Dimethyl-1-(phenylmethyl)piperidine and its derivatives have been extensively studied for their properties as opioid receptor antagonists. This is particularly significant in the treatment of gastrointestinal motility disorders. A specific study discovered a compound within the N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines series that exhibited high affinity for opioid receptors and was effective in targeting mu opioid receptors involved in gastrointestinal motility disorders (Zimmerman et al., 1994).
Bioactive Conformation Analysis
Research has also delved into understanding the bioactive conformation of these compounds. This is crucial for enhancing their efficacy as mu-opioid antagonists. Studies involving conformationally restricted analogues of this compound derivatives provided insights into the molecular determinants for mu receptor recognition and structure-function relationships (Le Bourdonnec et al., 2006).
Potential Anti-Neoplastic Activity
Interestingly, derivatives of this compound have been evaluated for their anti-cancer activity. A study highlighted the potential of a novel 1, 2, 4 - triazole derivative, which includes the piperidine structure, in combating cancer in mice (Arul & Smith, 2016).
Antagonist Activity in Opioid Receptors
The exploration of trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines has led to the identification of novel micro opioid receptor antagonists. These studies contribute significantly to our understanding of opioid receptor interactions and potential therapeutic applications (Le Bourdonnec et al., 2003).
Potential Sunscreens and UV Filters
Derivatives of this compound have been proposed as potential sunscreens and UV filters. This application stems from studies analyzing their spectroscopic properties and suggesting their effectiveness in protecting against UV radiation (Suresh et al., 2015).
Antioxidant and Anti-Inflammatory Activity
Some studies have revealed the antioxidant and anti-inflammatory activities of 3,3-Dimethylpiperidine derivatives. These findings indicate the potential of these compounds in therapeutic applications related to inflammation and oxidative stress (Tharini & Sangeetha, 2015).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been determined, providing valuable information about their molecular configuration and potential interactions in various applications (Rajnikant et al., 2010).
Propiedades
IUPAC Name |
1-benzyl-3,3-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2)9-6-10-15(12-14)11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQIWDUIFHOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

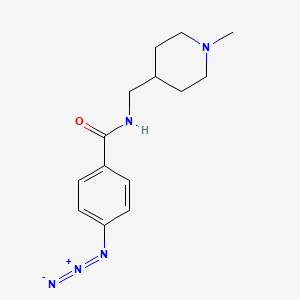


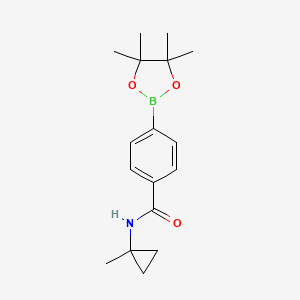
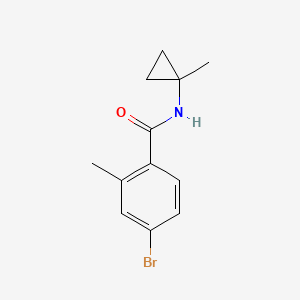
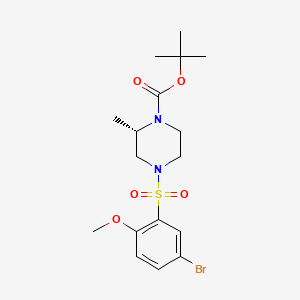
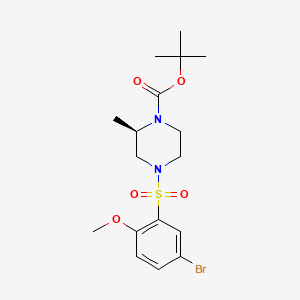
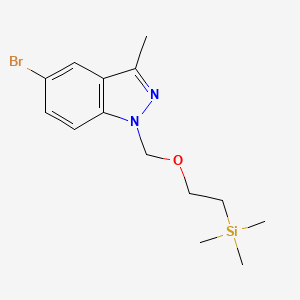
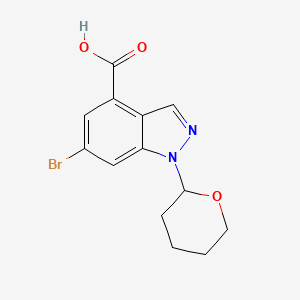
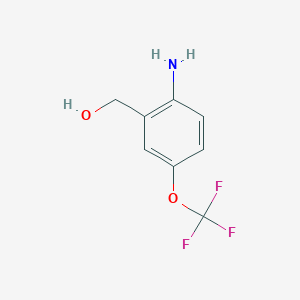

![Tert-butyl-dimethyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane](/img/structure/B8230662.png)

